Estradiolbenzoat

Übersicht

Beschreibung

Estradiol benzoate is a synthetic ester of estradiol, a naturally occurring hormone that is the most potent form of all mammalian estrogenic steroids. It is used in hormone therapy for menopausal symptoms, low estrogen levels in women, hormone therapy for transgender women, and the treatment of gynecological disorders and prostate cancer in men .

Wissenschaftliche Forschungsanwendungen

Estradiolbenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung der östrogenen Aktivität und der Entwicklung neuer östrogener Medikamente verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Östrogen auf verschiedene biologische Prozesse zu untersuchen, darunter Zellwachstum, Differenzierung und Genexpression.

Medizin: Es wird in der Hormonersatztherapie, der Behandlung von Wechseljahrsbeschwerden und der Behandlung von hormonabhängigen Krebserkrankungen eingesetzt.

Industrie: Es wird bei der Herstellung von Tierarzneimitteln und als Bestandteil in bestimmten pharmazeutischen Formulierungen verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Östrogenrezeptoren (ERα und ERβ), die sich in verschiedenen Geweben befinden, darunter Brüste, Gebärmutter, Eierstöcke, Haut, Prostata, Knochen, Fett und Gehirn. Nach der Bindung gelangt der Östrogenrezeptor-Ligandenkomplex in den Zellkern der Zielzelle und reguliert die Gentranskription, was zur Bildung von Boten-RNA und anschließender Proteinsynthese führt. Dieser Prozess führt zur Modulation verschiedener physiologischer Prozesse, darunter Fortpflanzungsfunktion, Knochendichte und Herz-Kreislauf-Gesundheit .

Wirkmechanismus

Target of Action

Estradiol Benzoate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol Benzoate are the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol Benzoate, as a pro-drug of estradiol, has the same downstream effects within the body through binding to the Estrogen Receptor . Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Biochemical Pathways

The biochemical pathways affected by Estradiol Benzoate are those regulated by the Estrogen Receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This process affects various biochemical pathways, leading to the wide range of physiological effects associated with estrogen.

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The result of Estradiol Benzoate’s action is the exertion of its estrogenic effects in the body. This includes its role in the development of secondary sexual characteristics, regulation of the menstrual cycle, and maintenance of pregnancy . It also plays a role in various other physiological processes, including bone health, cardiovascular health, and cognitive function .

Action Environment

The action of Estradiol Benzoate can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and therefore its efficacy. Additionally, individual factors such as age, sex, genetic variations, and overall health status can also influence the action, efficacy, and stability of Estradiol Benzoate .

Biochemische Analyse

Biochemical Properties

Estradiol benzoate, as a pro-drug ester of Estradiol, has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Cellular Effects

Estradiol benzoate influences cell function by interacting with a target cell receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This process impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Estradiol benzoate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action involves estradiol entering target cells freely and interacting with a target cell receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of estradiol benzoate change over time. For example, in a study on rats, injection of 50 μg of estradiol benzoate significantly decreased NPY levels in the ME 48 hours later .

Dosage Effects in Animal Models

The effects of estradiol benzoate vary with different dosages in animal models . For instance, in a study on adult, ovariectomized, Long Evans rats, doses of estradiol benzoate were given every 4 days for 3 cycles .

Metabolic Pathways

Estradiol benzoate is involved in several major pathways of estradiol metabolism, which occur both in the liver and in other tissues . These pathways include dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone, and conjugation into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .

Transport and Distribution

Estradiol benzoate is transported and distributed within cells and tissues . It is administered through various routes including intramuscular injection, subcutaneous injection, and vaginal .

Subcellular Localization

The subcellular localization of estradiol benzoate and its effects on activity or function are complex and depend on the specific cellular context . For instance, estradiol benzoate can interact with estrogen response elements regulating transcription on target genes that control cell proliferation and survival .

Vorbereitungsmethoden

Estradiolbenzoat wird durch Veresterung von Estradiol mit Benzoesäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure. Der Prozess kann unter Rückflussbedingungen durchgeführt werden, um eine vollständige Reaktion sicherzustellen. Industrielle Produktionsverfahren beinhalten häufig den Einsatz fortschrittlicher Techniken wie Ultraschallzellzerstörung zur Herstellung lang wirkender Suspensionen von this compound .

Analyse Chemischer Reaktionen

Estradiolbenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: this compound kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zu Estradiol und Benzoesäure hydrolysiert werden.

Oxidation: Es kann Oxidationsreaktionen eingehen, um Östron und andere oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Dihydroestradiol-Derivate umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Benzoatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Estradiol, Benzoesäure, Östron und Dihydroestradiol-Derivate .

Vergleich Mit ähnlichen Verbindungen

Estradiolbenzoat wird mit anderen Estradiol-Estern wie Estradiolvalerat und Estradiolcypionat verglichen. Die wichtigsten Unterschiede sind:

Wirkdauer: this compound hat eine kürzere Wirkdauer (ungefähr 4 bis 5 Tage) im Vergleich zu Estradiolvalerat (7 bis 8 Tage) und Estradiolcypionat (11 Tage).

Lipophilie: this compound ist weniger lipophil als Estradiolvalerat und Estradiolcypionat, was zu kürzer anhaltenden und weniger gleichmäßigen Estradiolspiegeln führt.

Spitzenwerte: This compound erzeugt im Vergleich zu den anderen Estern höhere und eher spitz zulaufende Spitzenwerte von Estradiol

Ähnliche Verbindungen umfassen Estradiolvalerat, Estradiolcypionat, Estradiolacetat und Estradioldienanthat.

Eigenschaften

IUPAC Name |

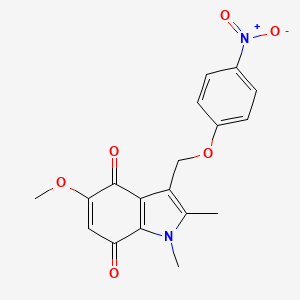

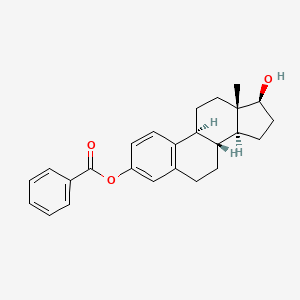

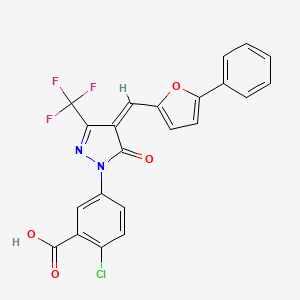

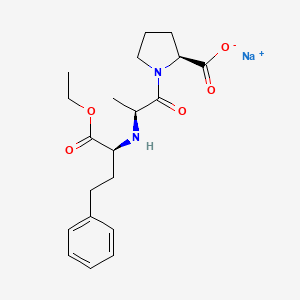

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022998 | |

| Record name | Estradiol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Estradiol benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-50-0 | |

| Record name | Estradiol benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol benzoate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4CJB5ZGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does estradiol benzoate exert its effects within the body?

A1: Estradiol benzoate acts as a prodrug for estradiol, a naturally occurring estrogen. [] Upon administration, estradiol benzoate is metabolized into estradiol, which then binds to estrogen receptors (ERs) within cells. [] These receptors, primarily ERα and ERβ, are found in various tissues, including the uterus, mammary glands, brain, and bone. [, ] Binding of estradiol to these receptors initiates a cascade of downstream effects, influencing gene expression and cellular processes. [, ]

Q2: Can you elaborate on the specific downstream effects of estradiol benzoate, particularly in the context of the provided research?

A2: Estradiol benzoate's downstream effects are diverse and tissue-specific. For instance, in the uterus, estradiol stimulates cell proliferation and differentiation, contributing to endometrial growth. [] In the brain, estradiol influences neuronal activity and neurotransmitter synthesis, impacting mood, cognition, and behavior. [, ] In bone, estradiol helps maintain bone density by regulating bone cell activity. [] The research papers highlight various effects of estradiol benzoate, including:

- Inhibition of estrus: Dexamethasone inhibits estrus in estradiol benzoate-treated ovariectomized heifers. []

- Stimulation of proliferation and differentiation of neural stem cells: Appropriate concentrations of estradiol benzoate promote the proliferation and differentiation of hippocampal neural stem cells in vitro. []

- Modulation of lipid metabolism: Estradiol benzoate supplementation influences lipid metabolism in ovariectomized mice, potentially through its interactions with gut microbiota and acylcarnitine metabolites. []

- Induction of hypospadias and cryptorchidism: Exposure of pregnant mice to high doses of estradiol benzoate can induce hypospadias and cryptorchidism in their offspring. []

Q3: What is the molecular formula and weight of estradiol benzoate?

A3: The molecular formula of estradiol benzoate is C25H28O3, and its molecular weight is 376.5 g/mol.

Q4: How is estradiol benzoate absorbed, distributed, metabolized, and excreted in the body?

A5: Estradiol benzoate is typically administered intramuscularly (IM) or subcutaneously (SC). [, , ] It is then hydrolyzed to estradiol, which enters the bloodstream and binds to sex hormone-binding globulin (SHBG). [] Estradiol is primarily metabolized in the liver, and its metabolites are excreted in urine and bile. [, ] The pharmacokinetic profile of estradiol benzoate can vary depending on the route of administration, dosage, and individual factors.

Q5: What are the primary in vivo activities and efficacies of estradiol benzoate?

A5: The in vivo activities of estradiol benzoate are primarily attributed to its active metabolite, estradiol. Estradiol exerts a wide range of effects, including:

- Stimulation of female reproductive tract development and function: []

- Regulation of the menstrual cycle: []

- Development of secondary sexual characteristics: []

- Modulation of bone metabolism: []

- Influence on cardiovascular health: []

- Effects on mood, cognition, and behavior: [, , ]

Q6: How is the efficacy of estradiol benzoate assessed in preclinical and clinical settings?

A7: The efficacy of estradiol benzoate is assessed using a variety of methods:* In vitro studies: Cell-based assays can be used to investigate the effects of estradiol on cell proliferation, differentiation, and gene expression. []* Animal models: Animal models, such as ovariectomized rodents, are used to study the effects of estradiol on reproductive function, bone metabolism, and other physiological processes. [, , ]* Clinical trials: In humans, clinical trials are conducted to evaluate the efficacy and safety of estradiol benzoate for specific indications, such as menopausal symptoms or contraception. []

Q7: What are the known toxicological effects and safety concerns associated with estradiol benzoate?

A8: While generally considered safe when used appropriately, estradiol benzoate can potentially cause side effects. [] It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.

Q8: Are there alternative compounds or strategies for achieving similar effects to estradiol benzoate?

A9: Yes, there are alternative compounds and strategies available:* Other estrogens: Estradiol valerate, estradiol cypionate, and conjugated equine estrogens are examples of other estrogen formulations with similar effects to estradiol benzoate. [, ]* Selective estrogen receptor modulators (SERMs): SERMs, such as tamoxifen and raloxifene, selectively bind to and activate or block ERs in a tissue-specific manner. []* Non-hormonal therapies: Depending on the specific indication, non-hormonal therapies may be available. []

Q9: Are there any research areas exploring the environmental impact of estradiol benzoate?

A10: Yes, research on the environmental impact of estradiol benzoate, like other pharmaceuticals, is ongoing. These compounds can enter the environment through various pathways, such as wastewater treatment plant effluent and agricultural runoff. [, ] Studies have investigated the potential for estradiol benzoate to disrupt endocrine function in aquatic organisms. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

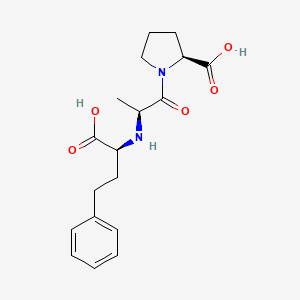

![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)